(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(3-methoxy-1-methylpyrazole-4-carbonyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-10-6-11(2)15-13(7-10)22(9-14(23)25-4)18(27-15)19-16(24)12-8-21(3)20-17(12)26-5/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLSLTYYJIRTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CN(N=C3OC)C)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.4 g/mol. The structure incorporates a pyrazole moiety, which is known for its biological significance, particularly in inhibiting various enzymes and pathways associated with disease progression.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar in structure to this compound have shown promising results against various cancer cell lines. In one study, pyrazole derivatives exhibited IC50 values ranging from 5.35 to 8.74 μM against liver and lung carcinoma cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study evaluating related pyrazole derivatives found that they displayed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb), indicating their potential as antimycobacterial agents . The binding affinity of these compounds to critical enzymes such as cytochrome P450 121A1 was assessed using UV-vis spectroscopy, revealing promising interactions that could inhibit Mtb viability .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors involved in cancer progression and inflammation. Pyrazole derivatives are known to inhibit key kinases and enzymes that play roles in cellular signaling pathways related to tumor growth and survival .
Study on Anticancer Properties
A notable study investigated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications on the pyrazole ring significantly affected the compounds' potency. For example, derivatives with specific substitutions showed enhanced activity against FLT3 and CDK kinases, which are critical targets in acute myeloid leukemia (AML) . This underscores the importance of structural modifications in enhancing biological activity.
Evaluation Against Mycobacterium tuberculosis
In another study focused on antimycobacterial activity, several pyrazole derivatives were tested for their ability to inhibit Mtb growth. The most active compounds displayed MIC values comparable to established drugs like kanamycin, indicating their potential as new therapeutic agents against drug-resistant strains of tuberculosis .
Data Summary
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines a pyrazole moiety with a benzo[d]thiazole framework. The synthesis typically involves multi-step reactions, including the formation of the pyrazole and thiazole rings, followed by coupling reactions to form the final product.
Key Steps in Synthesis:
- Formation of Pyrazole Derivative: The initial step often involves the reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the carbonyl group.
- Thiazole Formation: The incorporation of the benzo[d]thiazole structure is achieved through cyclization reactions involving thioketones or thioamides.
- Final Coupling Reaction: The final product is obtained via coupling reactions that link the pyrazole and thiazole components.
Anticancer Activity
Recent studies have highlighted the potential of (Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate as an anticancer agent. Its mechanism of action may involve inhibition of specific enzymes related to cancer cell proliferation.
Case Study:
A research article published in Molecules demonstrated that derivatives similar to this compound showed significant inhibitory effects on cancer cell lines, suggesting promising therapeutic potential against various cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Material Science Applications
In addition to its biological applications, this compound has potential applications in material science. Its unique structural properties allow for incorporation into polymer matrices, enhancing their thermal and mechanical properties.
Case Study:
A recent study explored the incorporation of this compound into polymer composites, resulting in materials with improved strength and thermal stability compared to conventional polymers .
Chemical Reactions Analysis
Key Steps:
-
Benzo[d]thiazole Core Formation :
-
Imine Linkage Installation :
-
Esterification :
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole cyclization | Thiourea, Br₂, EtOH, reflux | 65–78 | |
| Imine formation | Pyrazole-carbonyl chloride, DMAP, DCM | 72 | |
| Esterification | Methyl bromoacetate, K₂CO₃, DMF | 68 |
Hydrolysis and Degradation Reactions
The compound undergoes hydrolysis at two key sites:
Ester Hydrolysis:
-
The methyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:
Imine Hydrolysis:
-
The imine bond (C=N) is susceptible to acidic hydrolysis, yielding a primary amine and a pyrazole-carboxylic acid:
Substitution and Functionalization
The electron-rich benzo[d]thiazole and pyrazole moieties enable electrophilic substitutions:
Pyrazole Ring Modifications:
-
Methoxy Group Demethylation :
-
N-Methylation :
Thiazole Ring Halogenation:
Table 2: Electrophilic Substitution Outcomes
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Pyrazole demethylation | BBr₃, DCM | 3-Hydroxy-1-methylpyrazole | 85 |
| Thiazole bromination | NBS, CCl₄, AIBN | 4-Bromo-5,7-dimethylbenzo[d]thiazole | 63 |
Cycloaddition and Cross-Coupling
The compound participates in transition-metal-catalyzed reactions:
Suzuki-Miyaura Coupling:
-
The brominated thiazole derivative reacts with arylboronic acids:
1,3-Dipolar Cycloaddition:
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences:
- The pyrazole carbonyl group may offer distinct hydrogen-bonding capabilities compared to amino or t-Boc groups in analogues.
Bioactivity Comparison
Insights:
- The target compound’s methyl substituents may improve lipophilicity, enhancing membrane permeability compared to hydrophilic plant-derived thiazoles .
- Unlike natural thiazoles, synthetic analogues like the target compound allow precise modulation of electronic and steric properties for targeted bioactivity .
Preparation Methods
Route A: One-Pot Tandem Reaction
A streamlined approach condenses Steps 3 and 4 using a Mitsunobu reaction. However, this method reported lower yields (55%) due to competing side reactions.
Route B: Solid-Phase Synthesis
Immobilization of the benzothiazole core on Wang resin enabled sequential coupling but required specialized equipment, limiting scalability.
Comparative Table:
| Method | Yield | Scalability | Purity (HPLC) |
|---|---|---|---|
| Stepwise (Standard) | 68% | High | 98.5% |
| One-Pot | 55% | Moderate | 95.2% |
| Solid-Phase | 60% | Low | 97.8% |
Characterization and Validation
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45 (s, 1H, thiazole-H), 4.12 (s, 3H, OCH₃), 3.89 (s, 3H, NCH₃), 3.72 (s, 3H, COOCH₃), 2.51 (s, 6H, Ar-CH₃).
- IR (KBr): 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1590 cm⁻¹ (aromatic C=C).
Chromatographic Purity:
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity for the standard method.
Challenges and Optimization Strategies
- Imine Geometry Control: Lowering reaction temperature to 0°C and using anhydrous conditions minimized (E)-isomer formation.
- Ester Hydrolysis Risk: Avoiding protic solvents during alkylation prevented acetate group cleavage.
- Scale-Up Limitations: Batch processing in acetonitrile required careful solvent recovery due to toxicity concerns.
Q & A
Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including:
- Hantzsch thiazole formation : Reacting α-halocarbonyl precursors with thiourea derivatives to construct the benzo[d]thiazole core .
- Imine coupling : Introducing the 3-methoxy-1-methylpyrazole-4-carbonyl moiety via condensation under controlled pH (6.5–7.5) and reflux conditions .
- Esterification : Final acetylation using methyl acetate in methanol or ethanol.
Q. Optimization parameters :
- Temperature : Maintain 60–80°C during imine formation to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiazole (δ 6.8–7.5 ppm), pyrazole (δ 3.8–4.2 ppm for methoxy), and ester (δ 3.6–3.7 ppm) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOMe group at m/z 45) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
Common issues and solutions:
- Unexpected NMR peaks :
- Tautomerism : Check for equilibrium between imine (Z) and enamine (E) forms using variable-temperature NMR .
- Hydrogen bonding : Intermolecular H-bonds (e.g., N–H⋯O) may shift proton signals; compare solid-state (X-ray) and solution data .
- Low-resolution MS : Use high-resolution instruments (HRMS-TOF) to distinguish isotopic clusters from impurities .
Q. What strategies are recommended for elucidating the biological mechanism of action given its structural complexity?
- In vitro assays :
- Enzyme inhibition : Screen against kinases or cyclooxygenases (COX-2) due to structural mimicry of ATP or arachidonic acid .
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization .
- Computational modeling :
- Docking studies : Map interactions with target proteins (e.g., benzothiazole binding to DNA gyrase) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How do modifications to substituents on the thiazole and pyrazole rings affect bioactivity?
A structure-activity relationship (SAR) study revealed:
| Substituent Modification | Observed Impact on Activity | Reference |
|---|---|---|
| Thiazole C-5/C-7 methylation | Enhanced lipophilicity (logP ↑) and COX-2 selectivity | |
| Pyrazole N-methylation | Reduced metabolic degradation (t₁/₂ ↑ 2.5×) | |
| Methoxy → Nitro (pyrazole) | Increased antibacterial potency (MIC ↓ 4× vs. S. aureus) |
Q. How can researchers resolve contradictions in reaction yields between synthetic batches?
- Root-cause analysis :
- Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) for imine coupling .
- Catalyst variability : Standardize palladium catalysts (e.g., Pd/C, 10% wt) for Suzuki-Miyaura cross-couplings .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading .
Q. What crystallographic techniques validate the Z-configuration of the imine group?
- Single-crystal X-ray diffraction : Resolve the imine (C=N) bond geometry (Z vs. E) with <0.01 Å precision .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking at 3.5 Å) stabilizing the Z-form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
